Desthiobiotin

Description

Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Dethiobiotin has been reported in Scaphyglottis livida with data available.

Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation; structure

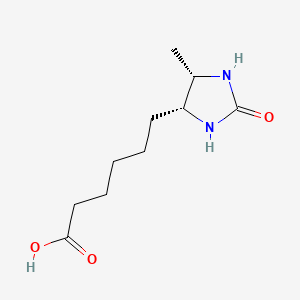

Structure

3D Structure

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desthiobiotin structure and chemical properties

An In-depth Technical Guide to the Structure and Chemical Properties of Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desthiobiotin, a sulfur-free analog of biotin (Vitamin H), has emerged as a pivotal tool in biotechnology and drug discovery, primarily due to its unique binding characteristics with streptavidin and its derivatives.[1] Unlike the nearly irreversible interaction between biotin and streptavidin, desthiobiotin offers a strong yet reversible binding, permitting the gentle elution of tagged biomolecules under physiological conditions.[2] This technical guide provides a comprehensive exploration of the core structure and chemical properties of desthiobiotin. It delves into the molecular intricacies that govern its functionality, compares its binding kinetics with biotin, outlines its synthesis, and details its practical applications, particularly in affinity chromatography. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of desthiobiotin in their experimental workflows.

Introduction: The Advent of a Reversible Affinity Tag

The streptavidin-biotin interaction is one of the most robust non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) in the femtomolar range.[1][3] This high-affinity interaction has been a cornerstone for numerous biotechnological applications, including immunoassays, affinity chromatography, and cellular imaging.[3] However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the captured molecule in its native, functional state is desired.[1] Harsh, denaturing conditions are often required to disrupt the biotin-streptavidin complex, which can compromise the integrity of the purified biomolecules.[2]

To address this limitation, desthiobiotin was introduced as a compelling alternative.[4] As a structural analog of biotin lacking the sulfur atom in its thiophene ring, desthiobiotin exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1][5] This reduced affinity is the key to its utility, enabling the competitive elution of desthiobiotin-tagged molecules under mild conditions, typically with an excess of free biotin.[1][2] This "soft-release" mechanism preserves the biological activity of the eluted molecules, making desthiobiotin an invaluable tool for applications such as the purification of protein complexes for downstream functional and structural analyses.[2]

Molecular Structure and Chemical Properties

A thorough understanding of the molecular structure and chemical properties of desthiobiotin is fundamental to its effective application.

Chemical Structure

Desthiobiotin, chemically known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a monocarboxylic acid and a member of the urea and imidazolidinone families.[6][7] Its structure is characterized by a valeric acid side chain attached to an imidazolidinone ring. The key distinction from biotin is the absence of the sulfur atom, which is replaced by two hydrogen atoms in the tetrahydrothiophene ring structure of biotin.[1]

Diagram: Structural Comparison of Desthiobiotin and Biotin

Caption: A flowchart comparing the typical experimental workflows for affinity purification using desthiobiotin and biotin, highlighting the difference in elution conditions.

Synthesis of Desthiobiotin

Desthiobiotin is a naturally occurring precursor in the biosynthesis of biotin in microorganisms like Escherichia coli. [8][9]The biosynthetic pathway involves the conversion of 7,8-diaminopelargonic acid (DAP) to desthiobiotin, a reaction catalyzed by the enzyme desthiobiotin synthetase. [8][10]This enzymatic step involves the ATP-dependent carboxylation of DAP to form the ureido ring of desthiobiotin. [10] For laboratory and commercial purposes, chemical synthesis routes are also employed. These can involve multi-step processes, and various derivatives of desthiobiotin can be synthesized for specific applications, such as the introduction of reactive groups for conjugation to biomolecules (e.g., NHS esters, azides). [11][12]

Applications in Research and Drug Development

The unique properties of desthiobiotin make it a versatile tool in a wide range of applications.

Affinity Chromatography and Protein Purification

The most prominent application of desthiobiotin is in affinity chromatography for the purification of proteins and other biomolecules. [13][14][15]By tagging a protein of interest with desthiobiotin, it can be specifically captured on a streptavidin-coated solid support and subsequently eluted under gentle conditions, preserving its structure and function. [2][16]This is particularly advantageous for the purification of sensitive proteins or multi-protein complexes. [2] Experimental Protocol: Desthiobiotin-based Affinity Purification of a Tagged Protein

-

Lysate Preparation: Prepare a cell lysate containing the desthiobiotin-tagged protein of interest under non-denaturing conditions.

-

Binding: Incubate the lysate with streptavidin-coated magnetic beads or resin to allow for the binding of the tagged protein.

-

Washing: Wash the beads or resin extensively with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein by incubating the beads or resin with an elution buffer containing an excess of free biotin (e.g., 2.5 mM desthiobiotin or a higher concentration of biotin). [16][17]5. Analysis: Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.

Protein and Cell Labeling, Detection, and Isolation

Desthiobiotin can be conjugated to various biomolecules, including antibodies and nucleic acids, for use in labeling, detection, and isolation applications. [5][13][18]The reversible nature of the interaction allows for the capture and subsequent release of target molecules, which can be beneficial in applications like cell sorting or the isolation of specific RNA-protein complexes. [4][17]

Other Applications

-

Pull-down assays: To study protein-protein or protein-nucleic acid interactions. [11][17]* Drug Discovery: As a tool for target identification and validation. [19]* Biochemical Assays: As a precursor in biotin synthesis studies. [20]

Conclusion and Future Outlook

Desthiobiotin has firmly established itself as an indispensable reagent in the molecular biology toolbox. Its unique combination of high-affinity, specific binding to streptavidin and the ability for gentle, competitive elution provides a significant advantage over the traditional biotin-streptavidin system in numerous applications. As research continues to demand the analysis of increasingly complex and sensitive biological systems, the utility of desthiobiotin in preserving the native state of purified biomolecules will undoubtedly continue to expand. Future developments may focus on the creation of novel desthiobiotin derivatives with tailored properties for even more specialized applications in proteomics, drug discovery, and diagnostics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 445027, Desthiobiotin. [Link]

-

IBA Lifesciences. Desthiobiotin. [Link]

-

Stoner, G. L., & Eisenberg, M. A. (1975). Synthesis of desthiobiotin from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12. Journal of Bacteriology, 122(3), 1253–1261. [Link]

-

ResearchGate. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column. [Link]

-

Stoner, G. L., & Eisenberg, M. A. (1975). Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12. Journal of Bacteriology, 122(3), 1253–1261. [Link]

-

Interchim. DesthioBiotins. [Link]

-

Bio-Synthesis Inc. Desthiobiotin Affinity Ligand. [Link]

-

Jena Bioscience. Azides of Biotin/Desthiobiotin. [Link]

-

Hirsch, J. D., Eslamizar, L., Filanoski, B. J., Malekzadeh, N., Haugland, R. P., Beechem, J. M., & Haugland, R. P. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343–357. [Link]

-

ResearchGate. Synthesis of biotin and desthiobiotin probes by click chemistry with... [Link]

-

M-CSA. Dethiobiotin synthase. [Link]

-

Genaxxon. Protein Purification. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643, dl-Desthiobiotin. [Link]

-

IBA Lifesciences. Desthiobiotin. [Link]

-

precisionFDA. DESTHIOBIOTIN. [Link]

-

Mukherjee, N., & Furnace, C. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Methods in molecular biology (Clifton, N.J.), 1648, 111–120. [Link]

-

ResearchGate. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of desthiobiotin from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. D-Desthiobiotin | Endogenous Metabolite | TargetMol [targetmol.com]

- 16. fishersci.ie [fishersci.ie]

- 17. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Desthiobiotin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Intermediate in Biotin Metabolism

Desthiobiotin, a sulfur-free analog of biotin (Vitamin B7), holds a significant place in the landscape of biochemistry and biotechnology. Initially identified as a growth factor for yeast, its role has evolved from a curious vitamer to an indispensable tool in modern life sciences research. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of desthiobiotin, offering insights into its historical context, detailed synthetic methodologies, and its pivotal applications in drug development and beyond.

Part 1: The Discovery of a Biotin Precursor

The story of desthiobiotin is intrinsically linked to the elucidation of the biotin biosynthetic pathway. In the early 1940s, extensive research was underway to understand the nutritional requirements of various microorganisms. Scientists observed that certain yeast strains could utilize a substance other than biotin for growth. This led to the discovery of a "biotin vitamer," a compound that could be converted into biotin by some organisms.

In 1943, a seminal paper by Melville, Dittmer, Brown, and du Vigneaud first described the isolation and characterization of this vitamer, which they named desthiobiotin.[1] Their work demonstrated that desthiobiotin could support the growth of Saccharomyces cerevisiae but not Lactobacillus casei, providing an early indication of its role as a metabolic precursor.[2] Subsequent studies by Tatum in 1945 further solidified the position of desthiobiotin as a key intermediate in the biosynthesis of biotin.[3] These early investigations laid the groundwork for understanding the intricate enzymatic machinery responsible for biotin synthesis in microorganisms.

The established biosynthetic pathway, primarily elucidated through studies in Escherichia coli, begins with pimelic acid and proceeds through several intermediates, including 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), before the formation of desthiobiotin.[4][5] The final step in biotin synthesis is the insertion of a sulfur atom into the desthiobiotin molecule.[5]

Part 2: The Synthesis of Desthiobiotin: From Classic Chemistry to Biocatalysis

The ability to synthesize desthiobiotin has been crucial for both studying its biological function and harnessing its properties for biotechnological applications. Both chemical and enzymatic routes have been developed, each with its own advantages and rationale.

Chemical Synthesis: A Foundational Approach

The first reported chemical synthesis of dl-desthiobiotin was a landmark achievement by Duschinsky and Dolan in 1945, published in the Journal of the American Chemical Society.[6][7] This classic synthesis provided a means to produce desthiobiotin in the laboratory, enabling further research into its properties and biological activity.

Caption: A simplified workflow of a classic chemical synthesis approach to dl-desthiobiotin.

A detailed protocol, adapted from the principles of early synthetic organic chemistry, is outlined below. It is important to note that modern synthetic methods may offer improved yields and stereoselectivity.

Experimental Protocol: A Representative Chemical Synthesis

-

Preparation of Pimelic Acid Derivative: Pimelic acid is converted to a more reactive derivative, such as an acid chloride or ester, to facilitate subsequent reactions.

-

Introduction of Amino Groups: The pimelic acid derivative is reacted with a source of ammonia to introduce the two amino groups, forming a diamino-dicarboxylic acid derivative.

-

Formation of the Imidazolidone Ring: The diamino compound is then cyclized to form the characteristic five-membered imidazolidone ring of desthiobiotin. This is often achieved through the use of phosgene or a phosgene equivalent.

-

Purification: The final product, dl-desthiobiotin, is purified from the reaction mixture using techniques such as crystallization and chromatography.

The choice of reagents and reaction conditions is critical to the success of the synthesis. For example, the use of phosgene requires careful handling due to its toxicity, and the cyclization step often requires elevated temperatures to proceed efficiently. The overall yield of these early methods was often modest, and the product was a racemic mixture (dl-desthiobiotin), meaning it contained both the biologically active d-enantiomer and the inactive l-enantiomer.

Modern synthetic chemistry has seen the development of more sophisticated, enantioselective syntheses of d-desthiobiotin, often employing chiral starting materials or catalysts to produce the desired stereoisomer with high purity.

Enzymatic Synthesis: Nature's Elegant Solution

The biosynthesis of desthiobiotin in microorganisms offers a highly efficient and stereospecific route to the d-enantiomer. The key enzyme in this process is desthiobiotin synthase (DTBS) , which catalyzes the formation of the imidazolidone ring.

The enzymatic reaction utilizes 7,8-diaminopelargonic acid (DAPA) as the substrate and bicarbonate as the source of the carbonyl carbon.[4][8] The reaction is ATP-dependent, highlighting the energy investment required for this biosynthetic step.

Caption: The enzymatic conversion of DAPA to d-desthiobiotin by desthiobiotin synthase.

Key Mechanistic Insights of Desthiobiotin Synthase:

The reaction mechanism of desthiobiotin synthase is a fascinating example of enzyme catalysis. It is believed to proceed through the formation of a carbamate intermediate, which is then phosphorylated by ATP to form a reactive carbamoyl phosphate. This intermediate subsequently undergoes an intramolecular cyclization to form the imidazolidone ring of desthiobiotin, with the release of ADP and inorganic phosphate. The stereospecificity of the enzyme ensures the exclusive formation of the biologically active d-desthiobiotin.

Experimental Protocol: In Vitro Enzymatic Synthesis of d-Desthiobiotin

-

Enzyme Preparation: Desthiobiotin synthase can be overexpressed in a suitable host organism, such as E. coli, and purified using standard protein purification techniques.

-

Reaction Mixture: A typical reaction mixture would contain the purified desthiobiotin synthase, the substrate 7,8-diaminopelargonic acid, ATP, magnesium ions (as a cofactor for ATP), and a bicarbonate buffer to provide the carbonyl source.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme's activity.

-

Product Analysis and Purification: The formation of d-desthiobiotin can be monitored using techniques such as HPLC. The product can then be purified from the reaction mixture.

Part 3: Biological Significance and Modern Applications

While its role as a biotin precursor is fundamental, the unique properties of desthiobiotin have led to its widespread use in modern biotechnology, particularly in the realm of affinity purification.

The Desthiobiotin-Streptavidin Interaction: A Reversible Bond

The discovery of the high-affinity interaction between biotin and the protein streptavidin (or avidin) revolutionized many areas of molecular biology. However, the strength of this interaction (with a dissociation constant, Kd, in the femtomolar range) makes the elution of biotinylated molecules from streptavidin matrices difficult, often requiring harsh, denaturing conditions.

Desthiobiotin, lacking the sulfur atom, binds to streptavidin with a significantly lower affinity (Kd in the nanomolar to low micromolar range).[9] This weaker, yet still specific, interaction is readily reversible. Biotinylated molecules can be gently eluted from a streptavidin column by competition with an excess of free biotin under physiological conditions. This "soft-release" characteristic is a major advantage in applications where the integrity and function of the purified molecule are paramount.

Caption: Comparison of elution conditions for desthiobiotin and biotin-based affinity purification.

Applications in Drug Development and Research

The reversible binding of desthiobiotin has made it a valuable tool in various research and drug development applications:

-

Protein Purification: Desthiobiotin is widely used for the purification of recombinant proteins. By engineering a protein with a tag that can be specifically biotinylated, the protein can be easily purified from a complex mixture using streptavidin affinity chromatography and then gently eluted.

-

Pull-Down Assays: In drug discovery, desthiobiotin is used in pull-down assays to identify the cellular targets of small molecule drugs. The drug is derivatized with desthiobiotin, incubated with cell lysates, and the drug-protein complexes are captured on streptavidin beads. The gentle elution allows for the identification of interacting proteins by mass spectrometry.

-

Cell and Protein Labeling: Desthiobiotin can be chemically attached to various biomolecules, such as antibodies and nucleic acids, for detection and isolation purposes.[10]

Table 1: Comparison of Biotin and Desthiobiotin in Affinity Applications

| Feature | Biotin | Desthiobiotin | Rationale for Choice |

| Binding Affinity (Kd) | Femtomolar (very strong) | Nanomolar to Micromolar (strong but reversible) | Desthiobiotin is preferred for applications requiring gentle elution and recovery of functional biomolecules. |

| Elution Conditions | Harsh (e.g., low pH, denaturants) | Gentle (competitive elution with free biotin) | Preserves the native conformation and activity of the purified molecule. |

| Applications | Stable immobilization, detection | Reversible capture, purification of functional proteins, pull-down assays | The choice depends on whether a permanent or a reversible interaction is desired. |

Conclusion: A Molecule of Enduring Importance

From its humble beginnings as a yeast growth factor to its current status as a sophisticated tool in biotechnology, desthiobiotin has had a remarkable journey. Its discovery was a key step in unraveling the complexities of biotin biosynthesis, and its synthesis has enabled a deeper understanding of its biological role. Today, the unique properties of the desthiobiotin-streptavidin interaction have cemented its place as an invaluable reagent in the toolkit of researchers, scientists, and drug development professionals. As the quest for more precise and gentle methods in life sciences continues, the utility and importance of desthiobiotin are poised to grow even further.

References

-

Eisenberg, M. A., & Krell, K. (1969). Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12. Journal of Bacteriology, 98(3), 1227–1231. [Link]

-

Zempleni, J., Wijeratne, S. S. K., & Hassan, Y. I. (2009). Biotin. BioFactors, 35(1), 36–46. [Link]

-

Duschinsky, R., & Dolan, L. A. (1945). A Simple Synthesis of dl-Desthiobiotin and Related Substances. Journal of the American Chemical Society, 67(12), 2079–2084. [Link]

-

Melville, D. B., Dittmer, K., Brown, G. B., & Du Vigneaud, V. (1943). Desthiobiotin. Science, 98(2553), 497–499. [Link]

-

Tatum, E. L. (1945). Desthiobiotin in the biosynthesis of biotin. Journal of Biological Chemistry, 160, 455-459. [Link]

-

Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of Bacteriology, 96(4), 1291–1297. [Link]

-

Duschinsky, R., & Dolan, L. A. (1945). A Simple Synthesis of dl-Desthiobiotin and Related Substances. Journal of the American Chemical Society, 67(12), 2079–2084. [Link]

-

Leonian, L. H., & Lilly, V. G. (1945). Conversion of Desthiobiotin Into Biotin or Biotinlike Substances by Some Microorganisms. Journal of Bacteriology, 49(3), 291–297. [Link]

-

Pai, C. H. (1971). Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli. Journal of Bacteriology, 105(3), 793–800. [Link]

-

Dittmer, K., Melville, D. B., & Du Vigneaud, V. (1944). The Possible Synthesis of Biotin from Desthiobiotin by Yeast and the Anti-Biotin Effect of Desthiobiotin for L. casei. Science, 99(2567), 203–205. [Link]

-

Pai, C. H., & Lichstein, H. C. (1967). Biosynthesis of Biotin in Microorganisms VI. Further Evidence for Desthiobiotin as a Precursor in Escherichia coli. Journal of Bacteriology, 94(6), 1930–1933. [Link]

-

Leonian, L. H., & Lilly, V. G. (1945). Conversion of Desthiobiotin into Biotin or Biotinlike Substances by Some Microorganisms. Journal of Bacteriology, 49(3), 291–297. [Link]

-

Leonian, L. H., & Lilly, V. G. (1945). Conversion of Desthiobiotin Into Biotin or Biotinlike Substances by Some Microorganisms. Journal of Bacteriology, 49(3), 291–297. [Link]

-

Eisenberg, M. A., & Krell, K. (1969). Synthesis of desthiobiotin from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12. Journal of Bacteriology, 98(3), 1227–1231. [Link]

-

Langer, M., et al. (2022). The overlooked role of a biotin precursor for marine bacteria - desthiobiotin as an escape route for biotin auxotrophy. The ISME Journal, 16(11), 2535–2545. [Link]

-

Pai, C. H. (1971). Biosynthesis of 7,8-Diaminopelargonic Acid, a Biotin Intermediate, from 7-Keto-8-Aminopelargonic Acid and S-Adenosyl-l-Methionine. Journal of Bacteriology, 105(3), 793–800. [Link]

-

Pai, C. H. (1969). Biosynthesis of Desthiobiotin in Cell-free Extracts of Escherichia coli. Journal of Bacteriology, 99(3), 696–701. [Link]

-

Ramos-Llorca, A., et al. (2023). Synthesis of biotin and desthiobiotin probes by click chemistry with reporter tag azide. ResearchGate. [Link]

-

Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343–357. [Link]

-

du Vigneaud, V., et al. (1942). The Structure of Biotin: A Study of Desthiobiotin. Journal of Biological Chemistry, 146(2), 475-485. [Link]

-

PubChem. (n.d.). Desthiobiotin. National Center for Biotechnology Information. [Link]

Sources

- 1. Biotin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of desthiobiotin from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Reversible Embrace: A Technical Guide to the Desthiobiotin-Streptavidin Interaction for Advanced Research and Drug Development

In the landscape of molecular biology and drug discovery, the ability to selectively capture and release target molecules is paramount. While the biotin-streptavidin interaction has long been the gold standard for high-affinity capture, its near-irreversible nature presents significant challenges for applications requiring the recovery of viable biomolecules. This guide delves into the nuanced and highly advantageous alternative: the desthiobiotin-streptavidin interaction. We will explore the fundamental principles governing this interaction, provide quantitative comparisons, and detail field-proven protocols to empower researchers, scientists, and drug development professionals to harness its full potential for gentle and efficient purification and analysis.

Beyond Irreversibility: The Case for a Tunable Affinity System

The streptavidin-biotin complex boasts one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This extraordinary affinity is the bedrock of numerous applications, from immunoassays to cellular imaging.[3][4] However, this same strength becomes a liability when the goal is to recover the captured molecule in its native, functional state. Elution often requires harsh, denaturing conditions, such as extreme pH or boiling in detergents, which can irreversibly damage the target protein or complex.[5][6]

Desthiobiotin, a sulfur-lacking analog of biotin, offers a compelling solution.[4][7] By removing the sulfur atom from the thiophene ring, the binding affinity to streptavidin is significantly yet controllably reduced.[4] This results in a stable interaction sufficient for robust capture, but one that can be readily reversed under mild, physiological conditions, typically through competitive elution with an excess of free biotin.[5][7] This reversible binding is the cornerstone of its utility in applications like affinity purification of protein complexes for downstream analysis.[4][5]

A Tale of Two Affinities: A Quantitative and Mechanistic Comparison

The critical difference between biotin and desthiobiotin lies in their binding kinetics and thermodynamics. The interaction is governed by the association rate constant (k-on) and the dissociation rate constant (k-off), with the ratio of these constants defining the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[3]

| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) |

| Biotin | ~1 x 10⁸ | ~1 x 10⁻⁶ | ~10⁻¹⁴ - 10⁻¹⁵ |

| Desthiobiotin | Slower than biotin | Significantly faster than biotin | ~10⁻¹¹ - 10⁻¹³ |

Note: The exact Kd values can vary depending on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[4]

The structural basis for this difference in affinity lies in the network of hydrogen bonds and van der Waals forces within streptavidin's deep binding pocket.[4][8] Biotin's thiophene ring sulfur atom participates in a crucial hydrogen bond with a threonine residue (Thr90) in the binding pocket.[8] The absence of this sulfur atom in desthiobiotin weakens the overall interaction, leading to a faster dissociation rate.[4][8] The flexible valeric acid side chain, common to both molecules, contributes significantly to the binding energy through various interactions, including CH-π and CH-O hydrogen bonds.[8][9]

Visualizing the Interaction Dynamics

The following diagram illustrates the key structural difference and its impact on the interaction with the streptavidin binding pocket.

Caption: Structural comparison of biotin and desthiobiotin binding to streptavidin.

Field-Proven Methodologies: Harnessing the Desthiobiotin-Streptavidin System

The reversible nature of the desthiobiotin-streptavidin interaction lends itself to a variety of applications, most notably in affinity purification and pull-down assays.

Affinity Purification of Desthiobiotinylated Proteins

This protocol outlines a general workflow for the capture and gentle elution of a desthiobiotin-tagged protein of interest.

-

Immobilization of Streptavidin:

-

Use pre-packed streptavidin-agarose or streptavidin-magnetic beads.[5]

-

Equilibrate the beads with a suitable binding buffer (e.g., PBS, pH 7.4).

-

-

Binding of Desthiobiotinylated Protein:

-

Incubate the cell lysate or protein solution containing the desthiobiotinylated target with the equilibrated streptavidin beads.[5] The incubation time and temperature should be optimized for the specific interaction.

-

-

Washing:

-

Wash the beads extensively with the binding buffer, potentially including a mild non-ionic detergent (e.g., 0.05% Tween-20), to remove non-specifically bound proteins.[10]

-

-

Gentle Elution:

-

Elute the bound protein by incubating the beads with a buffer containing an excess of free biotin (e.g., 2-10 mM biotin in binding buffer).[5][7] The competitive displacement by biotin will release the desthiobiotinylated protein.[7]

-

Alternatively, for some applications, elution can be achieved by incubating in distilled water at elevated temperatures (e.g., 95°C for 10 minutes), though this is more common for oligonucleotides.[6]

-

-

Analysis:

-

Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.

-

Caption: Affinity purification workflow using the desthiobiotin-streptavidin system.

Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters.[3][4]

-

Immobilization:

-

Immobilize streptavidin on the surface of a sensor chip, for example, through amine coupling to a CM5 chip or by using a pre-functionalized streptavidin chip.[3]

-

-

Analyte Injection:

-

Inject a series of known concentrations of desthiobiotin (the analyte) over the sensor surface.[3]

-

-

Association Phase:

-

Monitor the binding of desthiobiotin to the immobilized streptavidin as an increase in the SPR signal (response units) over time.[3]

-

-

Dissociation Phase:

-

Replace the analyte solution with a buffer-only solution and monitor the dissociation of desthiobiotin from the streptavidin as a decrease in the SPR signal.[3]

-

-

Data Analysis:

Caption: A representative SPR sensorgram illustrating association and dissociation phases.

Concluding Remarks: Selecting the Appropriate Tool for the Task

The choice between the robust, near-irreversible biotin-streptavidin interaction and the tunable, reversible desthiobiotin-streptavidin system is dictated by the specific experimental requirements. For applications demanding an exceptionally stable linkage, such as in certain imaging modalities or when immobilizing a molecule for long-term study, the high affinity of biotin remains unparalleled.[3] However, for the vast and growing number of applications that necessitate the recovery of a target molecule in its native, functional state—a cornerstone of modern proteomics and drug discovery—the desthiobiotin-streptavidin interaction offers a clear and decisive advantage.[4] Its gentle elution conditions preserve the integrity of delicate protein complexes, enabling more accurate and meaningful downstream analysis. As research continues to trend towards more nuanced and functional studies, the strategic application of the desthiobiotin-streptavidin system will undoubtedly play an increasingly vital role.

References

-

DesthioBiotins - Interchim. (URL: [Link])

-

Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC - NIH. (URL: [Link])

-

Protein Purification. (URL: [Link])

-

biotin-lessons-for-drug-design.pdf - Chodera lab. (URL: [Link])

-

Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed. (URL: [Link])

-

Directed Evolution of Streptavidin Variants Using IVC - PMC - NIH. (URL: [Link])

-

Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation | Request PDF - ResearchGate. (URL: [Link])

-

Azides of Biotin/Desthiobiotin - Jena Bioscience. (URL: [Link])

-

Biotin's Lessons in Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

A streptavidin variant with slower biotin dissociation and increased mechanostability. (URL: [Link])

-

Desthiobiotin Affinity Ligand - Bio-Synthesis. (URL: [Link])

-

Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One - Research journals. (URL: [Link])

-

Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed. (URL: [Link])

-

A Simple Method for Non-Denaturing Purification of Biotin-Tagged Proteins Through Competitive Elution with Free Biotin - Taylor & Francis. (URL: [Link])

Sources

- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desthiobiotin Affinity Ligand [biosyn.com]

- 7. interchim.fr [interchim.fr]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Desthiobiotin: A Reversible Affinity System for Advanced Protein Capture and Elution

Foreword: Beyond the Biotin Bottleneck

For decades, the biotin-streptavidin interaction has been a cornerstone of biological research, offering an unparalleled combination of high affinity and specificity. This robust pairing has empowered countless discoveries in protein purification, immunoassays, and cellular imaging. However, the very strength of this bond, with a dissociation constant (Kd) in the femtomolar range, presents a significant limitation: the near-irreversibility of the interaction. Elution of biotinylated molecules from a streptavidin matrix often necessitates harsh, denaturing conditions that can compromise the structure, function, and downstream utility of the target protein and its interacting partners.

This technical guide delves into a powerful and elegant solution to this challenge: desthiobiotin. As a sulfur-less analog of biotin, desthiobiotin offers a "just right" affinity for streptavidin – strong enough for efficient capture, yet gentle enough for reversible binding. This unique characteristic opens the door to a new realm of possibilities for isolating and studying proteins in their native, functional states. Here, we will explore the core principles of the desthiobiotin-streptavidin system, provide detailed experimental protocols, and showcase its application in cutting-edge research and drug development.

The Principle of Reversible Affinity: A Tale of Two Molecules

The fundamental difference between biotin and desthiobiotin lies in their chemical structures and the resulting binding kinetics with streptavidin. Biotin's bicyclic ring structure, including a thiophene ring, fits perfectly into a deep binding pocket on the streptavidin tetramer, forming multiple hydrogen bonds and van der Waals interactions. This extensive network of interactions results in an extremely slow dissociation rate, making the bond practically irreversible under physiological conditions.[1][2]

Desthiobiotin, lacking the sulfur atom in its thiophene ring, interacts with the same binding pocket on streptavidin but with a significantly reduced affinity.[3] This is reflected in a much higher dissociation constant (Kd), indicating a less stable complex.[4][5] This seemingly subtle molecular change is the key to its utility, enabling the gentle elution of desthiobiotin-tagged molecules through competitive displacement with free biotin.[6][7]

| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristics | Elution Conditions |

| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[4] | Near-irreversible binding, extremely stable | Harsh, denaturing conditions (e.g., low pH, boiling in SDS) |

| Desthiobiotin | ~10⁻⁹ - 10⁻¹¹ M[4][5] | Strong but reversible binding, gentle elution | Mild, physiological conditions (competitive elution with free biotin) |

Table 1: A Comparative Overview of Biotin and Desthiobiotin

The practical implication of this difference is profound. While biotin-streptavidin affinity chromatography often yields highly pure protein, the harsh elution methods can denature the protein, disrupt protein-protein interactions, and render it unsuitable for functional assays or structural studies. In contrast, the desthiobiotin system allows for the recovery of intact, functional proteins and protein complexes, making it an ideal choice for applications such as:

-

Purification of labile proteins and multi-protein complexes.

-

Pull-down assays to identify protein-protein or protein-nucleic acid interactions. [8]

-

Cell surface protein labeling and isolation. [9]

-

Reversible immobilization of biomolecules for interaction studies.

Experimental Workflows: From Labeling to Elution

The successful implementation of the desthiobiotin system relies on a well-defined and optimized workflow. Here, we provide detailed, step-by-step methodologies for the two core processes: protein labeling with an amine-reactive desthiobiotin derivative and the subsequent affinity purification.

Protein Labeling with NHS-Desthiobiotin

N-hydroxysuccinimide (NHS) esters of desthiobiotin are commonly used to label proteins by forming stable amide bonds with primary amines (the N-terminus and the side chain of lysine residues).[3]

Diagram of the Labeling and Purification Workflow:

Caption: Workflow for labeling and purifying proteins using NHS-desthiobiotin.

Protocol 2.1: Labeling of a Protein with NHS-LC-Desthiobiotin

This protocol is a general guideline and may require optimization based on the specific protein and its concentration.

Materials:

-

Protein of interest (0.1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-LC-Desthiobiotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-LC-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup:

-

Calculate the required volume of the 10 mM NHS-LC-Desthiobiotin solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.

-

Add the calculated volume of the desthiobiotin solution to the protein solution.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize protein degradation.

-

Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Removal of Excess Label: Remove non-reacted desthiobiotin and reaction byproducts using a desalting column according to the manufacturer's instructions. The labeled protein is now ready for affinity purification.

Causality Behind Experimental Choices:

-

Amine-Free Buffer: The use of a buffer devoid of primary amines is critical to prevent the NHS-ester from reacting with the buffer components instead of the target protein.

-

pH 7.2-8.0: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.

-

Molar Excess: Optimizing the molar ratio of the labeling reagent to the protein is crucial. Too little reagent will result in inefficient labeling, while too much can lead to protein precipitation or modification of critical residues, potentially affecting protein function.

Desthiobiotin-Streptavidin Affinity Chromatography

This protocol describes the capture of a desthiobiotin-labeled protein using streptavidin-agarose beads and its subsequent elution with free biotin.

Diagram of the Affinity Chromatography Process:

Caption: The three main stages of desthiobiotin affinity chromatography.

Protocol 2.2: Affinity Purification of a Desthiobiotin-Labeled Protein

Materials:

-

Desthiobiotin-labeled protein sample

-

Streptavidin-agarose resin or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Biotin, pH 7.4)

-

Empty chromatography column or magnetic stand

Procedure:

-

Resin Preparation:

-

Equilibrate the streptavidin resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads between washes.[10]

-

-

Binding:

-

Add the desthiobiotin-labeled protein sample to the equilibrated resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient binding.

-

-

Washing:

-

Collect the unbound fraction (flow-through).

-

Wash the resin extensively with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 wash steps.

-

-

Elution:

-

Add 1-2 bed volumes of Elution Buffer to the resin.

-

Incubate for 10-15 minutes at room temperature with gentle mixing. Repeat this step 2-3 times, collecting the eluate each time.[7]

-

Alternatively, for column chromatography, slowly pass 3-5 bed volumes of Elution Buffer over the column and collect the fractions.

-

-

Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Western blotting to assess the purity and yield of the target protein.

Self-Validating System and Troubleshooting:

-

Controls: Always include a negative control (e.g., an unlabeled protein lysate) to assess non-specific binding to the streptavidin resin.

-

Low Yield:

-

Inefficient Labeling: Verify the labeling efficiency using a method like the HABA assay. Optimize the molar excess of the desthiobiotin reagent.

-

Inefficient Binding: Increase the incubation time or the amount of streptavidin resin. Ensure the binding buffer conditions are optimal.

-

Inefficient Elution: Increase the concentration of free biotin in the elution buffer (up to 100 mM) or increase the elution incubation time.

-

-

High Background (Non-specific Binding):

-

Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).

-

Include a pre-clearing step by incubating the cell lysate with unconjugated beads before adding the streptavidin beads.

-

Applications in Drug Development and Discovery

The gentle and reversible nature of the desthiobiotin-streptavidin system makes it a valuable tool in various stages of the drug development pipeline.

Target Identification and Validation

Pull-down assays using a desthiobiotinylated small molecule probe are a powerful method for identifying the cellular targets of a drug candidate.[11] By incubating the probe with a cell lysate, the target protein(s) can be captured on streptavidin beads and subsequently eluted for identification by mass spectrometry. The mild elution conditions are crucial for preserving the integrity of the target protein and any associated binding partners, providing a more comprehensive picture of the drug's mechanism of action.

Case Study: Identification of Metalloprotein Targets

A study by Chakravarty et al. demonstrated the use of desthiobiotin-based probes to capture metalloproteins in their native states.[11] By designing probes with a metal-binding group and a desthiobiotin tag, they were able to selectively pull down carbonic anhydrase from a complex cell lysate while preserving its metal cofactor, a feat that would be challenging with traditional biotin-based methods.

Interactome Profiling and Pathway Analysis

Understanding the protein-protein interaction network of a drug target is essential for predicting its biological effects and potential off-target liabilities. Co-immunoprecipitation (Co-IP) experiments using a desthiobiotin-labeled antibody or a desthiobiotin-tagged bait protein allow for the isolation of protein complexes under near-physiological conditions.[6] The gentle elution ensures that even transient or weak interactions are preserved, providing a more complete map of the target's interactome.

Diagram of a Desthiobiotin-Based Pull-Down Assay:

Caption: A schematic of a pull-down assay using a desthiobiotinylated bait molecule.

Conclusion: A Versatile Tool for Modern Protein Science

Desthiobiotin has emerged as a powerful alternative to biotin, overcoming the significant limitation of irreversible binding. Its "tunable" affinity for streptavidin provides a unique balance of efficient capture and gentle release, enabling the isolation of proteins and protein complexes in their native, functional state. For researchers, scientists, and drug development professionals, the desthiobiotin system offers a more nuanced and versatile approach to a wide range of applications, from fundamental protein interaction studies to the identification and validation of novel drug targets. As the demand for high-quality, functional protein samples continues to grow, the adoption of desthiobiotin-based technologies is poised to accelerate discovery and innovation in the life sciences.

References

-

Hirsch, J. D., Eslamizar, L., Filanoski, B. J., Malekzadeh, N., Haugland, R. P., Beechem, J. M., & Haugland, R. P. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343–357. Available at: [Link]

-

Kresoja-Rakic, J., & Felley-Bosco, E. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of Visualized Experiments, (134), 57516. Available at: [Link]

-

Streptavidin – d-Desthiobiotin protocol. NanoTemper Technologies. Available at: [Link]

-

Pull-Down of Metalloproteins in Their Native States by Using Desthiobiotin-Based Probes. ResearchGate. Available at: [Link]

-

Chakravarty, S., & Thompson, P. R. (2018). Pull-down of metalloproteins in their native states using desthiobiotin-based probes. Chembiochem, 19(23), 2496–2500. Available at: [Link]

-

DesthioBiotins. Interchim. Available at: [Link]

-

Protein Purification. GE Healthcare. Available at: [Link]

-

Chivers, C. E., Crozat, E., Chu, C., Moy, V. T., Sherratt, D. J., & Howarth, M. (2010). A streptavidin variant with slower biotin dissociation and increased mechanostability. Nature Methods, 7(5), 391–393. Available at: [Link]

-

Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column. BioForum. Available at: [Link]

-

Kresoja-Rakic, J., & Felley-Bosco, E. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of Visualized Experiments, (134). Available at: [Link]

-

Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation. ResearchGate. Available at: [Link]

-

Desthiobiotin. IBA Lifesciences. Available at: [Link]

-

Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. MDPI. Available at: [Link]

-

Kresoja-Rakic, J., & Felley-Bosco, E. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. PMC, 134, 57516. Available at: [Link]

-

Liu, G., Zhang, Y., & Wang, T. (2018). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PMC, 4(4), 215–220. Available at: [Link]

-

A comparison between streptavidin–biotin and Strep-Tactin–desthiobiotin... ResearchGate. Available at: [Link]

-

Azides of Biotin/Desthiobiotin. Jena Bioscience. Available at: [Link]

-

Desthiobiotin. IBA Lifesciences. Available at: [Link]

-

Protein interaction - Pull-down assays. IBA Lifesciences. Available at: [Link]

-

Purification with biotin : r/labrats. Reddit. Available at: [Link]

-

Deng, L., Kitova, E. N., & Klassen, J. S. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49–56. Available at: [Link]

-

Deng, L., Kitova, E. N., & Klassen, J. S. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49–56. Available at: [Link]

-

Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester? ResearchGate. Available at: [Link]

Sources

- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]

- 7. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. epicypher.com [epicypher.com]

- 11. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desthiobiotin for Protein Labeling

Abstract

The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of modern life sciences, enabling a vast array of applications from immunoassays to affinity purification. However, the near-irreversible nature of this bond presents a significant challenge when the recovery of the labeled molecule in its native state is desired. This guide introduces desthiobiotin, a sulfur-less analog of biotin, as a powerful alternative that offers a unique combination of strong, specific binding to streptavidin with the critical advantage of gentle, reversible elution. We will delve into the core principles of desthiobiotin chemistry, provide detailed protocols for protein labeling and purification, and offer expert insights into the practical application of this technology for researchers, scientists, and drug development professionals.

The Biotin-Streptavidin Interaction: A Double-Edged Sword

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] This extraordinary affinity arises from a combination of hydrogen bonds, van der Waals forces, and the snug fit of biotin within a deep binding pocket of the streptavidin tetramer.[1] While this robust interaction is ideal for applications requiring a permanent linkage, it becomes a significant drawback when the goal is to isolate and recover a biotinylated protein or its interacting partners.

Eluting a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions such as low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), high concentrations of chaotropic agents (e.g., 6-8 M urea), or organic solvents.[3][4][5] These conditions can irreversibly denature the target protein, disrupt protein complexes, and render the purified material unsuitable for downstream functional assays.[6][7] This limitation has driven the need for an affinity system that retains the specificity of biotin-streptavidin binding but allows for the gentle release of the captured molecules.

Desthiobiotin: A Reversible Alternative with High Affinity

Desthiobiotin, a stable analog of biotin, provides an elegant solution to this challenge.[8][9] Structurally, desthiobiotin is a single-ring, sulfur-free version of biotin.[10][11][12] This seemingly minor modification has a profound impact on its interaction with streptavidin.

The Mechanism of Reversible Binding

The absence of the sulfur atom in the thiophene ring of desthiobiotin reduces its binding affinity for streptavidin compared to biotin.[1][13] While still a strong interaction with a dissociation constant in the nanomolar range (10⁻¹¹ M), it is several orders of magnitude weaker than the biotin-streptavidin bond.[2][10] This "sweet spot" of affinity is strong enough for efficient capture of desthiobiotin-labeled molecules but allows for gentle elution under non-denaturing conditions.[8][14] The release is typically achieved through competitive displacement with an excess of free biotin, which has a higher affinity for the binding sites on the streptavidin matrix.[15][16] This allows for the recovery of the target protein in its native, functional state.[1][14]

Caption: Comparison of Biotin vs. Desthiobiotin Interaction with Streptavidin.

Quantitative Comparison of Binding Affinities

The key difference between biotin and desthiobiotin lies in their binding kinetics to streptavidin.[17] This can be quantitatively expressed by comparing their association rate constants (k-on), dissociation rate constants (k-off), and the resulting dissociation constants (Kd).

| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |

| Biotin | ~ 3 x 10⁷ | ~ 4 x 10⁻⁶ | ~ 1 x 10⁻¹³ - 10⁻¹⁵ | [2][10][17] |

| Desthiobiotin | ~ 1.2 x 10⁵ | ~ 2.1 x 10⁻³ | ~ 1.7 x 10⁻⁸ - 10⁻¹¹ | [2][10][17] |

As the table illustrates, while the association rate of desthiobiotin is slower than that of biotin, its dissociation rate is significantly faster. This faster "off-rate" is the fundamental reason for the reversible nature of the desthiobiotin-streptavidin interaction, enabling the gentle elution protocols that are its hallmark.[17]

Experimental Protocols: A Practical Guide

Protein Labeling with NHS-Desthiobiotin

A common method for labeling proteins with desthiobiotin involves the use of an N-hydroxysuccinimide (NHS) ester derivative of desthiobiotin.[10] NHS esters react efficiently with primary amines (-NH₂) present on the side chains of lysine residues and the N-terminus of a protein to form stable amide bonds.[10]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin (dissolved in DMSO or DMF)

-

Desalting column or dialysis cassette

Step-by-Step Protocol:

-

Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[10]

-

NHS-Desthiobiotin Solution: Immediately before use, dissolve the NHS-Desthiobiotin in a small amount of anhydrous DMSO or DMF.[10]

-

Molar Ratio Calculation: Determine the optimal molar ratio of NHS-Desthiobiotin to protein. A starting point is often a 10- to 20-fold molar excess of the labeling reagent. This may need to be optimized for your specific protein.

-

Labeling Reaction: Add the calculated amount of NHS-Desthiobiotin solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Removal of Excess Reagent: Remove unreacted NHS-Desthiobiotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent the free labeling reagent from binding to the streptavidin matrix in the subsequent purification step.

Affinity Purification of Desthiobiotin-Labeled Proteins

Once the protein is labeled, it can be purified using a streptavidin-functionalized resin, such as streptavidin-agarose beads.[14]

Materials:

-

Desthiobiotin-labeled protein sample

-

Streptavidin agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free d-biotin)

Step-by-Step Protocol:

-

Resin Equilibration: Equilibrate the streptavidin agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the desthiobiotin-labeled protein sample to the equilibrated resin. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient capture.

-

Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer (containing free biotin) to the resin. Incubate for 30-60 minutes at room temperature with gentle mixing. The excess free biotin will compete with the desthiobiotin-labeled protein for the binding sites on the streptavidin, leading to the release of your target protein.[15][16]

-

Collection of Eluate: Pellet the resin and carefully collect the supernatant containing your purified, native protein.

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blotting, or other relevant techniques to confirm the purity and identity of your protein.

Caption: Workflow for Affinity Purification using Desthiobiotin.

Key Advantages and Applications in Research and Drug Development

The gentle elution conditions afforded by desthiobiotin offer significant advantages in a variety of applications:

-

Purification of Labile Proteins and Protein Complexes: Desthiobiotin is ideal for the isolation of delicate proteins or multi-subunit protein complexes that would be denatured by the harsh elution methods required for traditional biotin-streptavidin affinity chromatography.[6][14]

-

Protein-Protein Interaction Studies: In pull-down assays, desthiobiotin allows for the isolation of protein interaction partners under physiological conditions, providing a more accurate representation of in vivo interactions.[18]

-

Mass Spectrometry: The gentle elution minimizes the co-purification of non-specific binders and endogenous biotinylated proteins, leading to cleaner samples for mass spectrometry analysis.[14][19]

-

Drug Discovery and Development: Desthiobiotin can be used to immobilize proteins for screening assays or to purify target proteins for structural and functional studies, aiding in the drug development pipeline.[20][21]

Conclusion: A Versatile Tool for Modern Protein Science

Desthiobiotin represents a significant advancement in affinity purification technology. By offering a balance between strong, specific binding and gentle, reversible elution, it overcomes a major limitation of the traditional biotin-streptavidin system. For researchers and drug development professionals working with sensitive proteins and protein complexes, desthiobiotin provides a reliable and efficient tool to isolate their molecules of interest while preserving their native structure and function. The adoption of desthiobiotin-based methods can lead to higher quality data, more successful experiments, and ultimately, a deeper understanding of complex biological systems.

References

-

Hirsch, J. D., Eslamizar, L., Filanoski, B. J., Malekzadeh, N., Haugland, R. P., Beechem, J. M., & Haugland, R. P. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343–357. [Link]

-

Thompson, N. E., Foley, K. M., & Burgess, R. R. (2002). Advances in gentle immunoaffinity chromatography. Current protocols in protein science, Chapter 9, Unit 9.7. [Link]

-

Interchim. (n.d.). DesthioBiotins. Retrieved from [Link]

-

ResearchGate. (n.d.). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Azides of Biotin/Desthiobiotin. Retrieved from [Link]

-

Bio-Synthesis. (2010). Desthiobiotin Affinity Ligand. Retrieved from [Link]

-

PubChem. (n.d.). dl-Desthiobiotin. Retrieved from [Link]

-

Muralidharan, R., Shishido, H., & Asai, K. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of visualized experiments : JoVE, (134), 57371. [Link]

-

Semantic Scholar. (n.d.). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Retrieved from [Link]

-

PubChem. (n.d.). Desthiobiotin. Retrieved from [Link]

-

Zhang, Y., Zhang, J., Chen, Y., & Li, L. (2020). Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins. Journal of the American Society for Mass Spectrometry, 31(12), 2516–2525. [Link]

-

GenScript. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]

-

Bertoluzza, A., Fagnano, C., Morelli, M. A., Tosi, R., & Tugnoli, V. (1993). The binding of biotin analogues by streptavidin: a Raman spectroscopic study. Journal of Raman Spectroscopy, 24(11), 755-760. [Link]

-

G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]

-

MDPI. (2023). Anionic Detergents as Eluents for Microscale Isolation of Antigen-Specific Serum Immunoglobulins. Retrieved from [Link]

-

Chivers, C. E., Crozat, E., Chu, C., Moy, V. T., Sherratt, D. J., & Howarth, M. (2010). A streptavidin variant with slower biotin dissociation and increased mechanostability. Nature methods, 7(5), 391–393. [Link]

-

Murray, C. W., & Verdonk, M. L. (2021). Biotin's Lessons in Drug Design. Journal of medicinal chemistry, 64(22), 16358–16373. [Link]

-

IBA Lifesciences. (n.d.). Desthiobiotin. Retrieved from [Link]

-

Chodera lab. (2021). biotin-lessons-for-drug-design.pdf. Retrieved from [Link]

-

Beilstein Journals. (2021). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 3. Desthiobiotin Affinity Ligand [biosyn.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agrisera.com [agrisera.com]

- 6. Advances in gentle immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. interchim.fr [interchim.fr]

- 11. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epicypher.com [epicypher.com]

- 17. benchchem.com [benchchem.com]

- 18. Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]